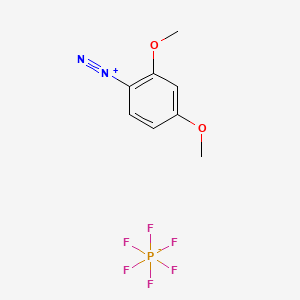
2,4-Dimethoxybenzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. The hexafluorophosphate (PF₆⁻) serves as the counterion. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) typically involves the diazotization of 2,4-dimethoxyaniline. The process begins with the reaction of 2,4-dimethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with hexafluorophosphoric acid to form the desired benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) .
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-), follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogens, or alkyl groups.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution by Hydroxyl Group: This reaction typically involves warming the diazonium salt in aqueous solution, leading to the formation of phenol and nitrogen gas.
Substitution by Halogens: For example, the reaction with potassium iodide in cold conditions results in the formation of iodobenzene.
Coupling Reactions: These reactions are often carried out in alkaline conditions with phenols or aromatic amines, resulting in the formation of azo compounds.
Major Products Formed
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Analytical Chemistry: Utilized in the detection and quantification of phenols and aromatic amines through coupling reactions.
Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) involves the generation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. In substitution reactions, the diazonium group is replaced by nucleophiles such as hydroxide or halide ions. In coupling reactions, the diazonium group forms a bond with nucleophilic aromatic compounds, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with chloride as the counterion.
Benzenediazonium Tetrafluoroborate: Similar diazonium compound with tetrafluoroborate as the counterion.
2,4-Dimethoxybenzenediazonium Chloride: Similar structure with chloride as the counterion.
Uniqueness
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is unique due to the presence of the hexafluorophosphate counterion, which provides greater stability compared to other diazonium salts. The 2,4-dimethoxy substitution on the benzene ring also influences its reactivity and applications, making it distinct from other diazonium compounds .
Properties
CAS No. |
61286-65-5 |
|---|---|
Molecular Formula |
C8H9F6N2O2P |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
2,4-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
FTXMPOWAMINQQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















